![molecular formula C6H11NO B14250704 7-Oxabicyclo[4.1.0]heptan-3-amine CAS No. 220555-35-1](/img/structure/B14250704.png)
7-Oxabicyclo[4.1.0]heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations to introduce the amine group .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptan-3-amine serves as a valuable intermediate for the preparation of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various transformations .
Biology and Medicine: Its bicyclic structure can be utilized to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties .
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride: A derivative with a hydrochloride group, which may exhibit different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]heptan-3-amine is unique due to its specific bicyclic structure and the presence of an amine group. This combination of features allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Eigenschaften
CAS-Nummer |
220555-35-1 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C6H11NO/c7-4-1-2-5-6(3-4)8-5/h4-6H,1-3,7H2 |
InChI-Schlüssel |
ZDGXSQRJNAUVKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


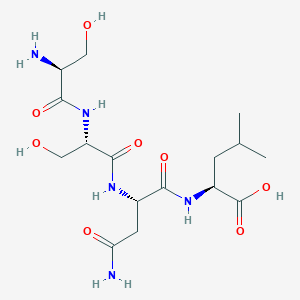
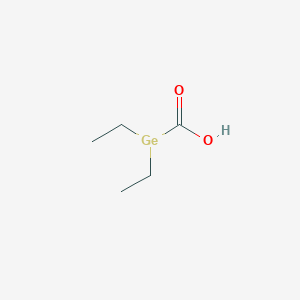
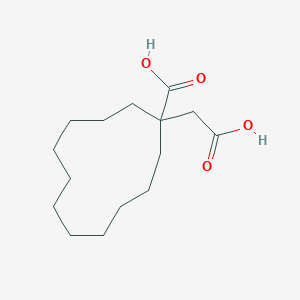
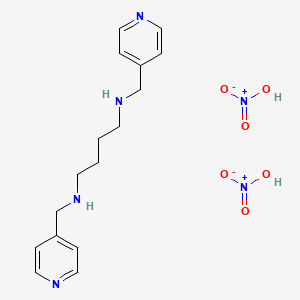
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)
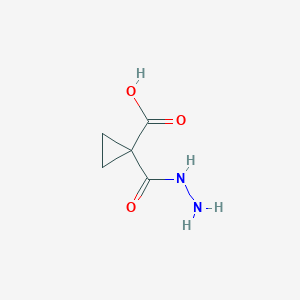

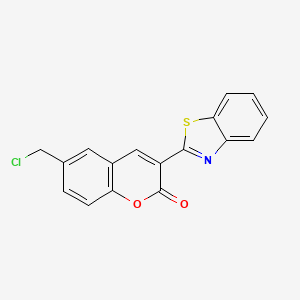
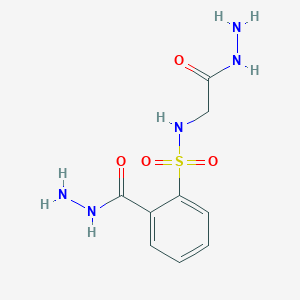
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)

![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)

